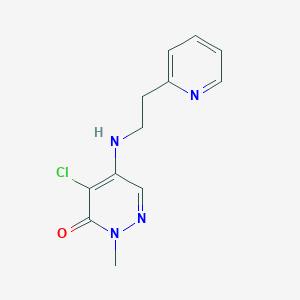
4-Chloro-2-methyl-5-((2-(pyridin-2-yl)ethyl)amino)pyridazin-3(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-5-((2-(pyridin-2-yl)ethyl)amino)pyridazin-3(2h)-one is a synthetic organic compound that belongs to the pyridazinone class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5-((2-(pyridin-2-yl)ethyl)amino)pyridazin-3(2h)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 2-methylpyridazine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production methods may involve large-scale batch reactors with optimized conditions for yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazinones.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: May bind to certain biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic effects in various diseases.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Materials Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methyl-5-((2-(pyridin-2-yl)ethyl)amino)pyridazin-3(2h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methyl-5-aminopyridazin-3(2h)-one: Similar structure but lacks the pyridin-2-yl ethyl group.
2-Methyl-5-((2-(pyridin-2-yl)ethyl)amino)pyridazin-3(2h)-one: Similar structure but lacks the chloro group.
Uniqueness
4-Chloro-2-methyl-5-((2-(pyridin-2-yl)ethyl)amino)pyridazin-3(2h)-one is unique due to the presence of both the chloro and pyridin-2-yl ethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H13ClN4O |
|---|---|
Peso molecular |
264.71 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-5-(2-pyridin-2-ylethylamino)pyridazin-3-one |
InChI |
InChI=1S/C12H13ClN4O/c1-17-12(18)11(13)10(8-16-17)15-7-5-9-4-2-3-6-14-9/h2-4,6,8,15H,5,7H2,1H3 |
Clave InChI |
NEWVXRCORNLBEH-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(C=N1)NCCC2=CC=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















